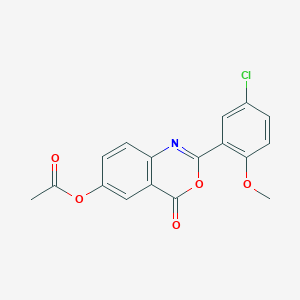![molecular formula C11H16ClIN2O B4960153 N-[2-(dimethylamino)ethyl]-4-iodobenzamide hydrochloride](/img/structure/B4960153.png)
N-[2-(dimethylamino)ethyl]-4-iodobenzamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(dimethylamino)ethyl]-4-iodobenzamide hydrochloride, also known as [^123I]IBZM, is a radiopharmaceutical agent used in single-photon emission computed tomography (SPECT) imaging. It is a selective dopamine D2 receptor antagonist that binds to the D2 receptors in the brain, providing a non-invasive method for studying the dopamine system.
作用机制
[^123I]IBZM binds selectively to the D2 receptors in the brain, which are primarily located in the striatum. The binding of [^123I]IBZM to the D2 receptors can be displaced by endogenous dopamine or dopamine agonists, providing a measure of dopamine release and receptor density. The binding of [^123I]IBZM to the D2 receptors is also influenced by factors such as age, gender, and disease state, which can affect the density and affinity of the receptors.
Biochemical and Physiological Effects
[^123I]IBZM has a relatively short half-life of approximately 13 hours, which limits its use to SPECT imaging. The radiation dose associated with [^123I]IBZM is also relatively low, making it a safe and effective imaging agent. However, [^123I]IBZM does not cross the blood-brain barrier, which limits its use to the study of the dopamine system in the brain. Additionally, [^123I]IBZM is not specific to the D2 receptors, and can bind to other receptors in the brain, such as the serotonin 5-HT1A receptor.
实验室实验的优点和局限性
The use of [^123I]IBZM in lab experiments provides a non-invasive method for studying the dopamine system in the brain. It allows for the measurement of dopamine release and receptor density, as well as the investigation of the effects of drugs on the dopamine system. However, the use of [^123I]IBZM is limited to SPECT imaging, which has lower spatial resolution compared to other imaging techniques such as positron emission tomography (PET). Additionally, the use of [^123I]IBZM is limited to the study of the dopamine system in the brain, and cannot be used to study other neurotransmitter systems.
未来方向
For [^123I]IBZM include the development of new radiopharmaceutical agents that are more selective for the D2 receptors, and the development of new imaging techniques that have higher spatial resolution. Additionally, [^123I]IBZM could be used in combination with other imaging agents to study the relationship between dopamine and other neurotransmitters in the brain. The use of [^123I]IBZM could also be expanded to the study of other neurological and psychiatric disorders that involve the dopamine system.
合成方法
The synthesis of [^123I]IBZM involves the reaction of 4-iodobenzoyl chloride with N,N-dimethylethylenediamine, followed by the addition of [^123I]iodide. The product is then purified using high-performance liquid chromatography (HPLC) to obtain [^123I]IBZM hydrochloride. The radiochemical yield of the synthesis method is typically around 40%, and the specific activity of the final product is approximately 100-150 GBq/μmol.
科学研究应用
[^123I]IBZM is primarily used in SPECT imaging to study the dopamine system in the brain. It is particularly useful in the diagnosis and monitoring of Parkinson's disease, as well as other neurological and psychiatric disorders that involve the dopamine system, such as schizophrenia and addiction. [^123I]IBZM SPECT imaging can also be used to investigate the effects of drugs on the dopamine system, as well as to study the relationship between dopamine and other neurotransmitters in the brain.
属性
IUPAC Name |
N-[2-(dimethylamino)ethyl]-4-iodobenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IN2O.ClH/c1-14(2)8-7-13-11(15)9-3-5-10(12)6-4-9;/h3-6H,7-8H2,1-2H3,(H,13,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODRLZADEWWEBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=C(C=C1)I.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)ethyl]-4-iodobenzamide;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dichloro-N-[5-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4960073.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline](/img/structure/B4960083.png)
![N-[2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-4-methoxyphenyl]-2-furamide](/img/structure/B4960088.png)

![N-(3,4-dimethylphenyl)-1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B4960096.png)
![2-butyryl-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione](/img/structure/B4960104.png)

![15-(4-hydroxyphenyl)-19-isopropyl-5,9-dimethyl-14,16-dioxo-15-azapentacyclo[10.5.2.0~1,10~.0~4,9~.0~13,17~]nonadec-18-ene-5-carboxylic acid](/img/structure/B4960107.png)
![5-({[3-(4-morpholinyl)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4960110.png)
![ethyl (5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4960118.png)
![1-[3-(2-isopropylphenoxy)propyl]pyrrolidine oxalate](/img/structure/B4960119.png)
![2-(1H-benzimidazol-2-yl)-N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylethanamine](/img/structure/B4960123.png)
![N~2~-ethyl-N~1~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4960124.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4960143.png)